molecular formula C22H23FN4O4 B2739093 1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1058175-51-1

1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No. B2739093
CAS RN: 1058175-51-1
M. Wt: 426.448
InChI Key: UKESJMCXEAEQRD-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C22H23FN4O4 and its molecular weight is 426.448. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electron Transfer and Dimerization Properties

Studies have explored the electron transfer capabilities and dimerization properties of urea derivatives, including compounds with complex hydrogen bonding patterns. One study detailed the electron transfer across multiple hydrogen bonds in vinyl ruthenium and osmium complexes with urea ligands, demonstrating the influence of hydrogen bonding on electron transfer mechanisms, albeit not directly related to the specific compound , but providing a foundation for understanding the electronic properties of related urea compounds (Pichlmaier et al., 2009).

Corrosion Inhibition

Another significant application area is the corrosion inhibition effectiveness of urea derivatives. A study on 1,3,5-triazinyl urea derivatives, including compounds with dimethoxy phenyl groups, demonstrated their efficiency as corrosion inhibitors for mild steel in acidic solutions. This showcases the potential of urea compounds in protecting metal surfaces from corrosion, indicating the broad applicability of urea derivatives in materials science and engineering (Mistry et al., 2011).

Penetration Enhancers

Urea analogues have also been researched for their role as skin penetration enhancers. A study assessing various urea derivatives, including 1-dodecylurea and 1,3-didodecylurea, found them effective in enhancing the permeability of 5-fluorouracil through human epidermal membranes. This suggests the potential of certain urea compounds in transdermal drug delivery systems, enhancing the effectiveness of topical medications (Williams & Barry, 1989).

Modulation of Feeding Behaviors

Research into the modulation of compulsive behaviors, including feeding, has highlighted the use of urea derivatives as selective antagonists. A study on the effects of various urea compounds on binge eating in rats identified specific urea derivatives as promising candidates for treating disorders with a compulsive eating component. This underscores the therapeutic potential of urea compounds in neuropsychopharmacology (Piccoli et al., 2012).

Antimicrobial and Antioxidant Activities

Urea derivatives have also been investigated for their antimicrobial and antioxidant activities. Studies on novel coumarylthiazole derivatives containing urea/thiourea groups showed significant inhibitory effects against cholinesterases, highlighting their potential as agents against neurodegenerative diseases. Additionally, their antioxidant capabilities suggest further applications in combating oxidative stress-related conditions (Kurt et al., 2015).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4/c1-30-19-10-8-17(14-20(19)31-2)25-22(29)24-12-3-13-27-21(28)11-9-18(26-27)15-4-6-16(23)7-5-15/h4-11,14H,3,12-13H2,1-2H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKESJMCXEAEQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea

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